molecular formula C10H13NO2S B14811005 3-Cyclopropoxy-6-methoxy-2-(methylthio)pyridine

3-Cyclopropoxy-6-methoxy-2-(methylthio)pyridine

Cat. No.: B14811005
M. Wt: 211.28 g/mol
InChI Key: KYLKRWCDBUHWOC-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-6-methoxy-2-(methylsulfanyl)pyridine is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and a methylsulfanyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-6-methoxy-2-(methylsulfanyl)pyridine typically involves the introduction of the cyclopropoxy, methoxy, and methylsulfanyl groups onto a pyridine ring. One common method involves the use of Grignard reagents to introduce these functional groups. For example, the reaction of pyridine N-oxides with Grignard reagents in the presence of acetic anhydride at elevated temperatures can yield substituted pyridines .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are employed to ensure the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-6-methoxy-2-(methylsulfanyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran (THF), and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups onto the pyridine ring .

Scientific Research Applications

3-Cyclopropoxy-6-methoxy-2-(methylsulfanyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-methoxy-2-(methylsulfanyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-6-methoxy-2-(methylsulfanyl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

3-cyclopropyloxy-6-methoxy-2-methylsulfanylpyridine

InChI

InChI=1S/C10H13NO2S/c1-12-9-6-5-8(10(11-9)14-2)13-7-3-4-7/h5-7H,3-4H2,1-2H3

InChI Key

KYLKRWCDBUHWOC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)OC2CC2)SC

Origin of Product

United States

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